molecular formula C9H8F2N2O2 B12341954 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

Cat. No.: B12341954
M. Wt: 214.17 g/mol
InChI Key: LSTGHCMWOIFMAN-LFYBBSHMSA-N
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Description

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is a heterocyclic organic compound with the molecular formula C9H8F2N2O2 and a molecular weight of 214.17 g/mol . It is characterized by the presence of a hydrazono group attached to a difluorophenyl ring and a propanoic acid moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form the hydrazono intermediate. This intermediate is then subjected to hydrolysis to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of 2-(2-(3,4-difluorophenyl)amino)propanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorophenyl ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other difluorophenyl derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

(2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid

InChI

InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)/b12-5+

InChI Key

LSTGHCMWOIFMAN-LFYBBSHMSA-N

Isomeric SMILES

C/C(=N\NC1=CC(=C(C=C1)F)F)/C(=O)O

Canonical SMILES

CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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